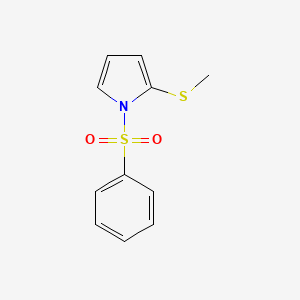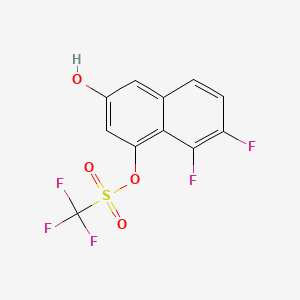
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5F5O4S and a molecular weight of 328.21 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethanesulfonate groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate typically involves the reaction of 7,8-difluoro-3-hydroxy-1-naphthol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like pyridine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate include other naphthol derivatives and trifluoromethanesulfonate esters. For example:
7,8-Difluoro-1-naphthol: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.
3-Hydroxy-1-naphthyl Trifluoromethanesulfonate:
The uniqueness of this compound lies in its combination of fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H5F5O4S |
|---|---|
Molekulargewicht |
328.21 g/mol |
IUPAC-Name |
(7,8-difluoro-3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H5F5O4S/c12-7-2-1-5-3-6(17)4-8(9(5)10(7)13)20-21(18,19)11(14,15)16/h1-4,17H |
InChI-Schlüssel |
NFQFFSPNTUCEBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)O)OS(=O)(=O)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)

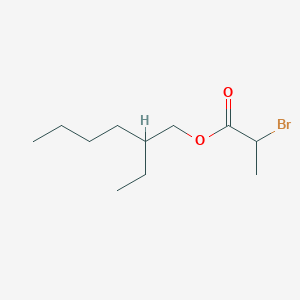
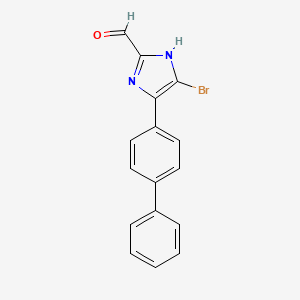
![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
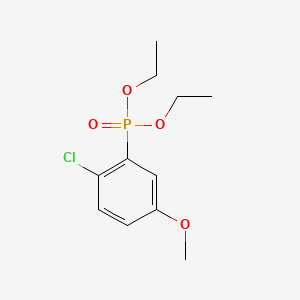
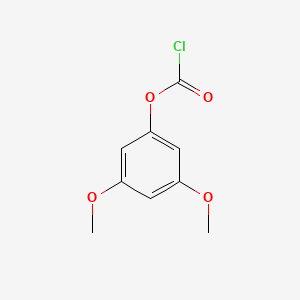
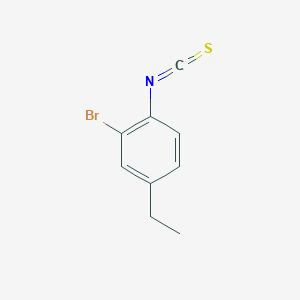
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
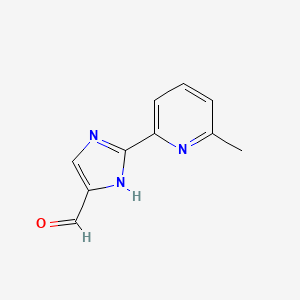
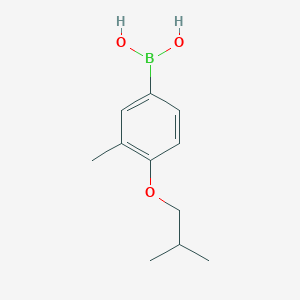
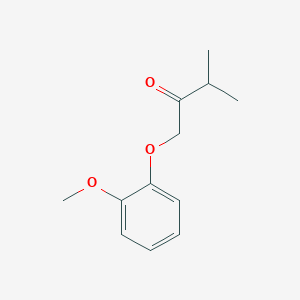
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
